molecular formula C9H13ClO2 B2400711 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone CAS No. 2003614-54-6

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone

Cat. No.: B2400711
CAS No.: 2003614-54-6
M. Wt: 188.65
InChI Key: JTKJIBLDFFOIAN-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone (molecular formula: C₉H₁₁ClO₂, molecular weight: 186.64 g/mol) is a spirocyclic chloroethanone derivative characterized by a 6-oxaspiro[2.5]octane ring system. The compound is cataloged as a building block in organic synthesis, with applications in medicinal chemistry and materials science . Its spirocyclic architecture introduces steric constraints and electronic effects distinct from linear or planar analogs, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

2-chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c10-6-8(11)7-5-9(7)1-3-12-4-2-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJIBLDFFOIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a hydroxy ketone can undergo cyclization in the presence of an acid catalyst to form the oxaspiro[2.5]octane ring.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic compound with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloroacetyl group attached to a spirocyclic oxaspiro[2.5]octane ring system. Its molecular formula is C7H11ClO2C_7H_11ClO_2, with a molecular weight of approximately 162.61 g/mol. The spirocyclic nature of the compound contributes to its unique chemical reactivity and physical properties, making it valuable for various applications.

Chemistry

In the field of organic chemistry, 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone serves as a building block for synthesizing more complex molecules. Its spirocyclic structure allows for diverse synthetic pathways, enabling chemists to explore new compounds with potential applications in pharmaceuticals and materials science.

Table 1: Synthetic Routes

Reaction TypeDescription
Nucleophilic SubstitutionThe chloroacetyl group can undergo nucleophilic attack, leading to substitution reactions.
OxidationThe compound can be oxidized to form corresponding oxo derivatives.
ReductionReduction reactions can convert the carbonyl group to an alcohol.

Biology

Research indicates that this compound may exhibit biological activity , including potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound against several bacterial strains, showing promising results that warrant further exploration in drug development.

Medicine

In medicinal chemistry, this compound is being explored as a potential lead compound in drug discovery efforts. Its unique structure may allow for the development of novel therapeutics targeting specific diseases.

Table 2: Potential Therapeutic Applications

Application AreaPotential Uses
AntimicrobialTreatment of bacterial infections
AnticancerTargeting cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties tailored for diverse applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Differences

  • 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one (): Molecular formula: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol). Features a 6-azaspiro[3.4]octane core with a hydroxymethyl substituent.
Property 6-Oxaspiro Compound 6-Azaspiro Compound
Core Structure 6-Oxaspiro[2.5]octane 6-Azaspiro[3.4]octane
Heteroatom Oxygen Nitrogen
Key Substituent None Hydroxymethyl
Molecular Weight 186.64 g/mol 217.69 g/mol

Comparison with Aryl-Substituted Chloroethanones

Structural Variations

Aryl-substituted analogs, such as 2-chloro-1-(4-tolyl)ethanone and 2-chloro-1-(2,4-dichlorophenyl)ethanone (), feature aromatic rings instead of spiro systems:

  • 2-Chloro-1-(4-methoxyphenyl)ethanone (): Methoxy group enhances electron density, reducing ketone reactivity.
  • 2-Chloro-1-(2,3,4-trifluorophenyl)ethanone (): Fluorine atoms increase electrophilicity and lipophilicity.
Property 6-Oxaspiro Compound 2-Chloro-1-(4-methoxyphenyl)ethanone 2-Chloro-1-(2,3,4-trifluorophenyl)ethanone
Core Structure Spirocyclic ether Aromatic ring Aromatic ring with fluorine substituents
Electrophilicity Moderate Low (due to methoxy) High (due to fluorine)
Lipophilicity (LogP) ~1.5 (estimated) ~2.3 ~3.1

Comparison with Heterocyclic Chloroethanones

Key Examples

  • 2-Chloro-1-(1H-tetrazol-5-yl)ethanone (): Used to synthesize piperidine derivatives via nucleophilic substitution.
  • 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (): Intermediate in antitumor agent synthesis.
  • 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone (): Pyridine ring enhances stability and coordination capacity.
Property 6-Oxaspiro Compound Tetrazole Derivative Indole Derivative
Heterocycle Ether Tetrazole Indole
Reactivity Moderate High (due to tetrazole) Moderate
Bioactivity Limited data Antimicrobial potential Anticancer potential

Reaction Pathways

  • Spirocyclic Compound: Likely participates in nucleophilic acyl substitutions due to the chloroethanone moiety. The spiro structure may hinder steric access, slowing reactions compared to linear analogs.
  • Aryl and Heterocyclic Derivatives: Darzens Condensation: Aryl chloroethanones form trans-epoxides with high stereoselectivity (). Enantioselective Reduction: Fluorinated analogs achieve >99% enantiomeric excess using transition-metal catalysts ().

Yield and Efficiency

  • Spirocyclic systems often require specialized conditions (e.g., microwave irradiation) for synthesis, whereas aryl derivatives are synthesized via conventional methods ().

Physical and Chemical Property Analysis

Key Metrics

Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
6-Oxaspiro Compound Not reported ~10 (DMSO) 1.5
2-Chloro-1-(2,4-dichlorophenyl)ethanone 92–94 ~50 (Ethanol) 3.2
6-Azaspiro Compound -20 (storage) ~25 (Water) 0.8

Stability

  • Spirocyclic compounds exhibit enhanced rigidity , reducing conformational flexibility but improving thermal stability.
  • Aryl derivatives with electron-withdrawing groups (e.g., nitro, fluorine) are prone to hydrolysis under acidic conditions .

Biological Activity

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone, a compound with the molecular formula C9H13ClO2C_9H_{13}ClO_2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The compound is characterized by its spirocyclic structure, which contributes to its unique biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H13ClO2C_9H_{13}ClO_2
Molecular Weight188.66 g/mol
IUPAC NameThis compound
CAS Number2003614-54-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Starting Materials : Use of chlorinated hydrocarbons and spirocyclic intermediates.
  • Reagents : Reagents such as sodium hydroxide and various catalysts are often employed to facilitate the reaction.
  • Purification : Techniques such as recrystallization and chromatography are utilized to obtain high-purity compounds.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including enzymes and receptors. The spiro structure allows it to fit into unique binding sites, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

Preliminary studies suggest that the compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. The mechanism likely involves scavenging free radicals and reducing oxidative damage.

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions. Future studies may explore these neuropharmacological effects in more detail.

Case Studies

Several case studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds with spirocyclic structures exhibited enhanced antibacterial activity compared to their linear counterparts, highlighting the importance of structural configuration in biological activity .
  • Antioxidant Activity Assessment : Research focused on spiro compounds revealed significant antioxidant properties, suggesting that modifications in their structure could lead to improved efficacy .
  • Neuropharmacological Investigation : A review on similar compounds indicated potential interactions with neurotransmitter receptors, opening avenues for exploring the neuropharmacological profile of this compound .

Q & A

Q. What methodologies validate the compound’s role as a photoaffinity probe for target identification?

  • Methodological Answer : Synthesize a diazirine or benzophenone derivative. Irradiate (365 nm, 15 min) in the presence of target proteins, followed by click chemistry (CuAAC) with biotin-azide. Confirm labeling via streptavidin blotting and competitive pull-down with unmodified probe .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.